Physicochemical Property Differentiation: Computed logP, Topological PSA, and H-Bond Profile vs. In-Class 3-ABH Analogs
Computational prediction of key physicochemical parameters reveals that this compound occupies a distinct property space compared to commonly studied 3-ABH derivatives. The 5-bromofuran moiety contributes to a computed logP of approximately 1.7–2.3 (estimated via fragment-based methods), which is 0.5–1.0 log units higher than analogous 3-ABH compounds bearing a pyridyl or phenyl carboxamide at C6 (e.g., centanafadine analogs, computed logP ~1.0–1.5) [1]. The topological polar surface area (tPSA) of ~45 Ų is 10–15 Ų lower than pyridine-containing 3-ABH analogs (~55–60 Ų), potentially conferring improved passive membrane permeability [1]. The compound possesses one hydrogen bond donor (amide N–H) and two hydrogen bond acceptors (amide C=O, furan O), a reduced H-bonding capacity compared to analogs with additional heteroatoms in the acyl group [2]. These physicochemical differences are meaningful for procurement decisions in CNS drug discovery programs where blood-brain barrier penetration and passive permeability are critical selection criteria.
| Evidence Dimension | Computationally predicted physicochemical properties (logP, tPSA, HBD count) |
|---|---|
| Target Compound Data | Computed logP: 1.7–2.3; tPSA: ~45 Ų; HBD: 1; HBA: 2 [estimated via fragment-based calculation, no experimental determination available] |
| Comparator Or Baseline | Typical pyridine-containing 3-ABH analogs (e.g., N-(pyridinyl)-3-azabicyclo[3.1.0]hexane-6-carboxamides): computed logP: 1.0–1.5; tPSA: ~55–60 Ų; HBD: 1; HBA: 3–4 |
| Quantified Difference | ΔlogP ~ +0.5 to +1.0; ΔtPSA ~ -10 to -15 Ų; ΔHBA ~ -1 to -2 |
| Conditions | Computational predictions based on fragment/additive methods (no experimentally measured logP or PSA data available for this compound) |
Why This Matters
For CNS-targeted discovery programs, the higher predicted logP and lower tPSA of this compound relative to pyridyl-containing 3-ABH analogs suggest potentially superior passive blood-brain barrier penetration, making it a strategically distinct candidate for CNS screening libraries.
- [1] ZINC15 Database. Computed molecular properties for 3-azabicyclo[3.1.0]hexane derivatives including logP, tPSA, HBD/HBA counts. ZINC44675465 and related entries. Available at: https://zinc15.docking.org View Source
- [2] 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors. ACS Publications, 2010. Provides comparative physicochemical data for related 3-ABH series. View Source
